molecular formula C15H28BNO4 B2742084 tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate CAS No. 2244699-82-7

tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate

Cat. No.: B2742084
CAS No.: 2244699-82-7
M. Wt: 297.2
InChI Key: ZBUVYHVQMDQQLA-UHFFFAOYSA-N
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Description

Tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by its complex structure, which includes a boronic ester group and an azetidine ring. It is often used in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate typically involves a multi-step reaction process. One common method is the reaction of azetidine-1-carboxylate with a boronic acid derivative under specific conditions. The reaction conditions may include the use of a catalyst, such as a palladium complex, and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, which are essential for creating carbon-carbon and carbon-heteroatom bonds.

Biology: In biological research, tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate is used in the study of enzyme inhibitors and other bioactive molecules. Its boronic acid moiety makes it a valuable tool for probing biological systems.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to form stable complexes with various biomolecules makes it a candidate for drug design and discovery.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are critical for enzyme activity. This interaction can modulate enzyme function and influence biological processes.

Comparison with Similar Compounds

  • Tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy]methyl)pyrrolidine-1-carboxylate

  • Tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

  • Tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate

Uniqueness: Tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate is unique in its structure and reactivity compared to similar compounds. Its azetidine ring and boronic acid group provide distinct chemical properties that make it suitable for specific applications in organic synthesis and scientific research.

Properties

IUPAC Name

tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-9-11(10-17)8-16-20-14(4,5)15(6,7)21-16/h11H,8-10H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUVYHVQMDQQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2244699-82-7
Record name tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate
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